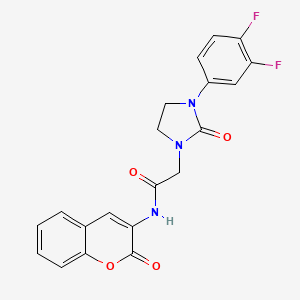
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide is a useful research compound. Its molecular formula is C20H15F2N3O4 and its molecular weight is 399.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Synthesis and Characterization
The compound and its derivatives have been synthesized using green chemistry approaches, highlighting their potential for environmentally friendly production methods. For instance, a novel trifluoromethyl-1H-benzo[f]chromene was synthesized using 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst, demonstrating an efficient, solvent-free method for producing chromene derivatives at room temperature, which can be easily recovered and recycled without significant loss of catalytic activity (Massoumi Shahi et al., 2018).
Antimicrobial and Antioxidant Activities
Several studies have synthesized new coumarin derivatives, including thiazolidinone and oxazolidine compounds, to evaluate their antimicrobial and antioxidant properties. For example, new coumarin derivatives were synthesized starting from 4-methyl-7-hydroxycoumarin, and their structures were confirmed by analytical and NMR spectra. These compounds exhibited promising antibacterial activity against common pathogens like E. coli, S. aureus, and B. subtilis, indicating their potential as antimicrobial agents (Hamdi et al., 2012).
Corrosion Inhibition
The compound's derivatives have also been investigated for their potential as corrosion inhibitors, demonstrating the versatility of these molecules in industrial applications. For instance, 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives showed promising results in preventing corrosion in steel coupons in acidic and mineral oil mediums, highlighting their application in protecting materials from corrosion (Yıldırım & Cetin, 2008).
Molecular Docking and Computational Studies
The derivatives of the compound have been subjects of molecular docking and computational studies, aiming to uncover their potential in treating diseases like cancer. Docking studies on synthesized chromeno[4,3-b]pyridine derivatives for breast cancer revealed significant interactions with the target, suggesting some compounds possess high activity against breast cancer cell lines (Ghani et al., 2022).
Propriétés
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxochromen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O4/c21-14-6-5-13(10-15(14)22)25-8-7-24(20(25)28)11-18(26)23-16-9-12-3-1-2-4-17(12)29-19(16)27/h1-6,9-10H,7-8,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPKMBNFVLOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC3=CC=CC=C3OC2=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

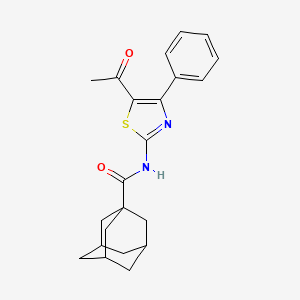
![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2454830.png)
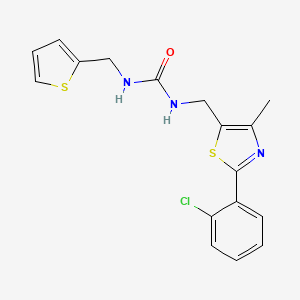
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2454833.png)
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2454836.png)
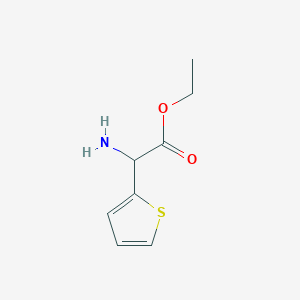
![3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2454839.png)


![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2454843.png)
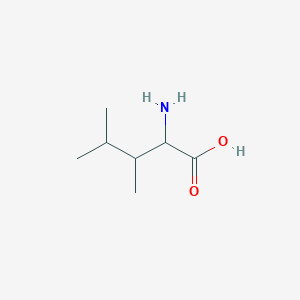
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2454845.png)
![2-Methyl-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2454849.png)
